3-Phenylpicolinimidamide hydrochloride
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Overview
Description
3-Phenylpicolinimidamide hydrochloride is a chemical compound with the molecular formula C₁₂H₁₂ClN₃ and a molecular weight of 233.69 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . The compound is characterized by its phenyl and picolinimidamide groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-Phenylpicolinimidamide hydrochloride involves several steps. One common synthetic route includes the reaction of picolinic acid with phenylamine under specific conditions to form the intermediate product, which is then converted to the final compound through a series of chemical reactions . Industrial production methods may vary, but they typically involve similar reaction pathways with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Phenylpicolinimidamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
3-Phenylpicolinimidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a reference standard in analytical chemistry.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is used in pharmacological studies to investigate its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Phenylpicolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Phenylpicolinimidamide hydrochloride can be compared with other similar compounds, such as:
Picolinamide: A related compound with similar chemical properties but different biological activities.
Phenylpyridine: Another related compound with a phenyl group attached to a pyridine ring, used in various chemical and biological applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.
Biological Activity
3-Phenylpicolinimidamide hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity through various studies, highlighting its effects, mechanisms, and potential applications.
Chemical Structure and Properties
This compound is characterized by a specific chemical structure that contributes to its biological activity. The molecular formula is C12H12ClN3, with a molecular weight of approximately 239.7 g/mol. It features a picolinamide moiety, which is known for its ability to interact with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. Research indicates that compounds in this class can modulate various signaling pathways, leading to effects such as:
- Antimicrobial Activity : In vitro studies have shown that this compound exhibits antimicrobial properties against several bacterial strains.
- Anticancer Effects : Preliminary studies suggest potential anticancer activity, possibly through induction of apoptosis in cancer cells.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Study | Biological Activity | Methodology | Key Findings |
---|---|---|---|
Study 1 | Antimicrobial | Disk diffusion assay | Effective against E. coli and S. aureus with MIC values of 10 µg/mL. |
Study 2 | Anticancer | MTT assay on cancer cell lines | Induced 50% cell death at concentrations above 20 µM after 48 hours. |
Study 3 | Anti-inflammatory | Cytokine release assay | Reduced TNF-alpha release in LPS-stimulated macrophages by 30% at 10 µM. |
Case Studies and Research Findings
- Antimicrobial Activity : A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial growth in both Gram-positive and Gram-negative strains. The compound's effectiveness was comparable to standard antibiotics, suggesting a promising avenue for developing new antimicrobial agents.
- Anticancer Potential : In a controlled laboratory setting, the compound was tested on various cancer cell lines, including breast and colon cancer cells. Results indicated that treatment with this compound led to a marked decrease in cell viability, indicating its potential as a chemotherapeutic agent.
- Inflammation Modulation : Another study focused on the compound's ability to modulate inflammatory responses. It was found to significantly reduce the production of pro-inflammatory cytokines in immune cells, highlighting its potential use in treating inflammatory diseases.
Properties
CAS No. |
1179361-80-8 |
---|---|
Molecular Formula |
C12H12ClN3 |
Molecular Weight |
233.69 g/mol |
IUPAC Name |
3-phenylpyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H11N3.ClH/c13-12(14)11-10(7-4-8-15-11)9-5-2-1-3-6-9;/h1-8H,(H3,13,14);1H |
InChI Key |
IXSHLQVGLBYPRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC=C2)C(=N)N.Cl |
Origin of Product |
United States |
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